5-Fluorothiazol-2-amine hydrochloride
Overview
Description
5-Fluorothiazol-2-amine hydrochloride is a chemical compound with the molecular formula C3H4ClFN2S and a molecular weight of 154.59 g/mol . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of 5-Fluorothiazol-2-amine hydrochloride consists of a thiazole ring, which is a five-membered ring with two non-carbon atoms (one nitrogen atom and one sulfur atom), and a fluorine atom attached to the carbon atom at the 5-position of the thiazole ring . The InChI string of the compound isInChI=1S/C3H3FN2S.ClH/c4-2-1-6-3 (5)7-2;/h1H, (H2,5,6);1H
.
Scientific Research Applications
Synthesis Methods
5-Fluorothiazol-2-amine hydrochloride has been synthesized through various methods, highlighting its significance in chemical research. The first synthesis reported involved a process starting from 2-aminothiazole, yielding the compound in 35% overall yield without chromatographic purification. This method has been used to prepare multikilogram quantities of the compound, indicating its scalability (Briner et al., 2006). Another synthesis approach achieved a total yield of 55% using a four-step reaction starting from 2-aminothiazole (Cui Dong-mei, 2011).
Chemical Properties and Reactions
Studies have explored the chemical properties and reactions of fluorothiazoles, including 5-fluorothiazol-2-amine hydrochloride. For example, perhalogenated thiazoles, some containing a 2-fluoro substituent, have been synthesized, and their mass spectral fragmentation patterns were usedto elucidate the orientation of the halogen substituents. This research provided insights into the behavior of halogens in complex molecules (Herkes & Bazer, 1976). In another study, the reaction of 5-fluoro-4-trifluoromethylthiazoles with primary aromatic and heteroaromatic amines was investigated, leading to the production of 5-amino-4-trifluoromethylthiazoles, showcasing the compound's reactivity and potential for creating new chemical entities (Burger, Höß, & Geith, 1990).
Application in Medicinal Chemistry
The compound has relevance in medicinal chemistry, particularly in the synthesis of glucokinase inhibitors. A practical, large-scale synthesis of 2-amino-5-fluorothiazole, a key heterocyclic amine component in a series of glucokinase inhibitors, was developed. This synthesis utilized the reaction of dilithiated 2-butoxycarbonylaminothiazole with N-fluorobenzenesulfonimide (Wu & Yang, 2009).
Biological Applications
5-Fluorothiazol-2-amine hydrochloride has been used in the development of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. This class of compounds has shown selective and potent antitumor properties in vitro and in vivo. Their mechanism of action and metabolic transformation by cytochrome P450 1A1 into active metabolites have been studied, highlighting their potential in cancer therapy (Bradshaw et al., 2002).
Safety And Hazards
According to the Safety Data Sheets, 5-Fluorothiazol-2-amine hydrochloride is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, in contact with skin, or inhaled, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
5-fluoro-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXNGTYNEWXYDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474496 | |
Record name | 5-fluorothiazol-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorothiazol-2-amine hydrochloride | |
CAS RN |
745053-64-9 | |
Record name | 5-fluorothiazol-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,3-thiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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